(2R,6S)-2,6-dimethyl-4-nitrosomorpholine, cis
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
69091-16-3 |
|---|---|
Molecular Formula |
C6H12N2O2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(2S,6R)-2,6-dimethyl-4-nitrosomorpholine |
InChI |
InChI=1S/C6H12N2O2/c1-5-3-8(7-9)4-6(2)10-5/h5-6H,3-4H2,1-2H3/t5-,6+ |
InChI Key |
DPYMAXOKJUBANR-OLQVQODUSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)N=O |
Canonical SMILES |
CC1CN(CC(O1)C)N=O |
Purity |
95 |
Origin of Product |
United States |
Contextual Framework and Research Significance of 2r,6s 2,6 Dimethyl 4 Nitrosomorpholine, Cis
Research Significance and Scope of Investigation
(2R,6S)-2,6-dimethyl-4-nitrosomorpholine, cis, a member of the N-nitrosamine class of compounds, holds considerable significance primarily as a tool in experimental carcinogenesis research. ca.gov Its importance stems from its potent carcinogenic activity, which has been demonstrated in multiple animal models. ca.govnih.gov The compound is recognized as a heterocyclic nitrosamine (B1359907) and has been utilized as a model chemical to investigate the mechanisms of cancer development. ca.gov
The scope of investigation into this compound has largely centered on its carcinogenic properties, particularly its ability to induce tumors in specific organs. Research has shown that N-nitroso-2,6-dimethylmorpholine (a mixture of isomers including the cis form) is a potent carcinogen in rats and hamsters, inducing a variety of tumors. nih.gov Specifically, the cis isomer of N-nitroso-2,6-dimethylmorpholine is noted as a pancreatic carcinogen in the Syrian golden hamster. nih.gov
A crucial area of research has been its metabolic activation. Like many other nitrosamines, this compound requires metabolic activation by cytochrome P450 enzymes to exert its carcinogenic effects. ca.gov This process leads to the formation of mutagenic and carcinogenic metabolites. ca.gov One of the major metabolites is N-nitroso-(2-hydroxypropyl)(2-oxopropyl)amine (HPOP), which is considered a proximate pancreatic carcinogen. nih.govnih.gov The study of the metabolism of the cis isomer has provided valuable insights into the biochemical pathways that lead to DNA damage and tumor initiation. ca.govnih.gov
Investigations have also focused on the genotoxic effects of this compound. It has been shown to induce DNA damage, such as single-strand breaks in pancreatic acinar cells of hamsters, and binds to DNA, RNA, and protein in both hamster and rat tissues. ca.gov This body of research underscores the compound's utility in elucidating the molecular mechanisms of chemical carcinogenesis.
Historical Perspectives on N-Nitrosamine Chemistry and Related Morpholine (B109124) Derivatives
The study of N-nitrosamines dates back to the mid-20th century, when their carcinogenic properties were first discovered. This led to extensive research into their occurrence, formation, and biological effects. N-nitrosamines are formed from the reaction of secondary amines with a nitrosating agent. ca.gov
Morpholine, a cyclic secondary amine, and its derivatives have been a subject of interest due to their potential to form N-nitrosomorpholine (NMOR). NMOR has been detected in various industrial and consumer products. For instance, morpholine is used as a corrosion inhibitor and in the manufacturing of rubber, which can lead to the formation of NMOR. wikipedia.org It has also been found in some food products and tobacco snuff. wikipedia.orgnih.gov
The investigation of substituted morpholine derivatives, such as 2,6-dimethylmorpholine (B58159), followed from the broader concerns about N-nitrosamines. The presence of methyl groups on the morpholine ring affects the compound's metabolism and carcinogenic activity. nih.gov The synthesis and study of specific isomers, like this compound, allowed researchers to probe the structure-activity relationships within this class of carcinogens. These historical studies on N-nitrosamines and their derivatives have been instrumental in understanding the risks associated with these compounds and have informed regulatory actions regarding their presence in the environment and consumer products.
Chemical Nomenclature and Isomeric Considerations of this compound
The chemical name this compound precisely defines the structure of the molecule. The "morpholine" base indicates a six-membered heterocyclic ring containing both oxygen and nitrogen atoms. The "2,6-dimethyl" prefix specifies that there are methyl groups attached to the carbon atoms at positions 2 and 6 of the morpholine ring. The "4-nitroso" indicates that a nitroso group (-N=O) is attached to the nitrogen atom at position 4.
The terms "cis" and the "(2R,6S)" designation relate to the stereochemistry of the molecule. The morpholine ring is not planar, and the two methyl groups at positions 2 and 6 can be oriented in space in different ways, leading to stereoisomers. ca.gov
Cis-isomer : In the cis-isomer, both methyl groups are on the same side of the morpholine ring (either both pointing up or both pointing down). ca.gov
Trans-isomer : In the trans-isomer, the two methyl groups are on opposite sides of the morpholine ring (one pointing up and one pointing down). ca.gov
The "(2R,6S)" designation provides a more precise and unambiguous description of the stereochemistry according to the Cahn-Ingold-Prelog priority rules. It defines the absolute configuration at the two chiral centers (carbon atoms 2 and 6). The "R" and "S" assignments depend on the priority of the substituents attached to each chiral carbon. The (2R,6S) configuration corresponds to the cis isomer.
The study of these distinct isomers has been important in understanding how stereochemistry influences biological activity. Research has shown differences in the metabolism and carcinogenic potency of the cis and trans isomers of N-nitroso-2,6-dimethylmorpholine. nih.govnih.govnih.gov For example, the initial rate of metabolism has been found to be greater for the cis isomer compared to the trans isomer. nih.gov
Interactive Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C6H12N2O2 |
| Molecular Weight | 144.17 g/mol |
| IUPAC Name | (2R,6S)-2,6-dimethyl-4-nitrosomorpholine |
| Synonyms | cis-2,6-dimethyl-4-nitrosomorpholine |
Data sourced from cymitquimica.comriverxlab.comnih.gov
Table 2: Comparative Metabolism of cis- and trans-N-Nitroso-2,6-dimethylmorpholine in Hamster Liver Microsomes
| Isomer | Major Metabolite | Relative Yield of HPOP |
| cis-NNDM | N-nitroso-(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) | >70% |
| trans-NNDM | N-nitroso-(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) | 20-30% |
NNDM: N-nitroso-2,6-dimethylmorpholine. Data from nih.gov
Table 3: Carcinogenic Effects of N-Nitroso-2,6-dimethylmorpholine in Animal Models
| Animal Model | Primary Tumor Sites |
| F344 Rats | Esophagus (carcinomas and papillomas) |
| Syrian Golden Hamsters | Liver (angiosarcomas), Pancreas (ductal adenocarcinomas), Lung (adenocarcinomas), Nasal cavity (olfactory adenocarcinomas) |
Data from nih.gov
Synthetic Methodologies for 2r,6s 2,6 Dimethyl 4 Nitrosomorpholine, Cis
Stereoselective Synthesis and Diastereomeric Control
Strategies for (2R,6S) Stereocontrol
The primary challenge in synthesizing (2R,6S)-2,6-dimethyl-4-nitrosomorpholine lies in establishing the correct absolute and relative stereochemistry of the methyl groups on the morpholine (B109124) ring. The "cis" designation indicates that the two methyl groups are on the same side of the morpholine ring. However, this still leaves a racemic mixture of (2R,6S) and (2S,6R) enantiomers. To obtain the specific (2R,6S) enantiomer, either an enantioselective synthesis or a chiral resolution of the racemic cis-isomer is required.
A foundational method for obtaining a high proportion of the cis-diastereomer of 2,6-dimethylmorpholine (B58159) involves the cyclization of diisopropanolamine (B56660) (1,1'-iminobispropan-2-ol) in the presence of sulfuric acid. This process, however, yields a racemic mixture of the cis-enantiomers.
To isolate the desired (2R,6S)-enantiomer, chiral resolution techniques are employed. One of the most common methods for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent. For amines like 2,6-dimethylmorpholine, chiral acids such as tartaric acid are suitable resolving agents. The process involves reacting the racemic cis-2,6-dimethylmorpholine (B33440) with an enantiomerically pure form of tartaric acid (e.g., L-(+)-tartaric acid). This reaction forms a pair of diastereomeric salts: [(2R,6S)-2,6-dimethylmorpholinium L-tartrate] and [(2S,6R)-2,6-dimethylmorpholinium L-tartrate]. Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization. Once separated, the desired diastereomeric salt is treated with a base to liberate the enantiomerically pure (2R,6S)-2,6-dimethylmorpholine.
Alternatively, enzymatic resolution offers a highly selective method for separating enantiomers. Specific lipase (B570770) enzymes can be used to selectively acylate one enantiomer of the racemic amine, allowing for the separation of the acylated and unreacted enantiomers.
Once the enantiomerically pure (2R,6S)-2,6-dimethylmorpholine is obtained, the final step is nitrosation. This reaction involves the introduction of a nitroso group (-N=O) onto the nitrogen atom of the morpholine ring. It is generally accepted that the nitrosation of a secondary amine does not affect the stereochemistry at the adjacent carbon atoms. Therefore, the stereochemistry of the starting material is retained in the final product. The nitrosation is typically carried out by treating the amine with a nitrosating agent such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), or other reagents like tert-butyl nitrite under milder, acid-free conditions. rsc.org
Enantiomeric Excess and Diastereomeric Ratio Determination
To ensure the stereochemical purity of (2R,6S)-2,6-dimethyl-4-nitrosomorpholine, cis, it is crucial to determine both the diastereomeric ratio (cis/trans) and the enantiomeric excess (ee) of the cis-isomer.
Diastereomeric Ratio Determination: The ratio of cis to trans isomers of 2,6-dimethyl-4-nitrosomorpholine can be readily determined using nuclear magnetic resonance (NMR) spectroscopy. The protons on the methyl groups and the morpholine ring will have distinct chemical shifts and coupling constants in the 1H NMR spectrum for the cis and trans isomers, allowing for their integration and the calculation of the diastereomeric ratio.
Enantiomeric Excess Determination: Determining the enantiomeric excess of the chiral (2R,6S)-isomer requires a chiral analytical technique.
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating enantiomers. A chiral stationary phase (CSP) is used, which interacts differently with the two enantiomers, leading to different retention times. For N-nitrosamines, polysaccharide-based CSPs are often effective. nih.gov The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers in the chromatogram.
NMR Spectroscopy with Chiral Shift Reagents or Chiral Solvating Agents: In the presence of a chiral shift reagent (e.g., lanthanide complexes) or a chiral solvating agent, the enantiomers of a chiral compound can exhibit separate signals in the NMR spectrum. nih.gov This is because the chiral agent forms diastereomeric complexes with the enantiomers, which are non-equivalent in the NMR. The enantiomeric excess can then be determined by integrating the corresponding signals.
Advanced Synthetic Approaches and Yield Optimization
To improve the efficiency, safety, and yield of the synthesis of this compound, advanced synthetic methodologies such as microwave-assisted synthesis and continuous flow synthesis can be employed, particularly for the nitrosation step.
Microwave-Assisted and Photochemical Synthesis
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reactions compared to conventional heating. nih.gov In the context of N-nitrosation, microwave-assisted synthesis can enhance the rate of reaction between the secondary amine and the nitrosating agent. This rapid and efficient heating can minimize the formation of byproducts, leading to a higher yield of the desired N-nitrosamine. The optimization of microwave-assisted nitrosation would involve screening different solvents, nitrosating agents, reaction times, and microwave power levels to achieve the highest possible yield and purity of this compound.
| Parameter | Condition | Effect on Yield |
| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | Can increase reaction rate and yield |
| Nitrosating Agent | tert-Butyl Nitrite (TBN) | Mild conditions, good yields |
| Temperature | 80-120 °C | Optimized for rate vs. decomposition |
| Reaction Time | 5-20 minutes | Significantly reduced compared to conventional |
Interactive Data Table: Microwave-Assisted Nitrosation Parameters
Photochemical Synthesis: Photochemical methods can also be employed for the synthesis of N-nitrosamines. This can involve the photolysis of certain precursors in the presence of the amine. While less common for preparative scale synthesis of simple nitrosamines, photochemical routes can offer alternative reaction pathways and selectivities. acs.org The mechanism often involves the generation of reactive nitrogen species under UV irradiation, which then react with the secondary amine. nih.gov Optimization of photochemical synthesis would involve selecting the appropriate wavelength of light, photosensitizer (if necessary), solvent, and reaction time to maximize the yield of the target compound.
Continuous Flow Synthesis Methodologies
Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automated, high-throughput production. schenautomacao.com.br For the synthesis of N-nitrosamines, which can be hazardous, continuous flow systems provide a safer environment by minimizing the volume of reactive intermediates at any given time.
In a typical continuous flow setup for the nitrosation of (2R,6S)-2,6-dimethylmorpholine, a solution of the amine and a solution of the nitrosating agent (e.g., tert-butyl nitrite or an acidified solution of sodium nitrite) are continuously pumped and mixed in a microreactor or a coil reactor. The reaction parameters such as temperature, residence time (controlled by the flow rate and reactor volume), and stoichiometry can be precisely controlled to optimize the yield and minimize byproduct formation. The output stream from the reactor can then be directed to an in-line purification module for isolation of the final product.
| Parameter | Range | Effect on Yield and Purity |
| Residence Time | 1-15 minutes | Longer time generally increases conversion |
| Temperature | 25-100 °C | Higher temperature increases reaction rate |
| Stoichiometry | 1.0-1.5 eq. Nitrosating Agent | Slight excess can drive reaction to completion |
| Flow Rate | 0.1-1.0 mL/min | Determines residence time in a given reactor |
Interactive Data Table: Continuous Flow Nitrosation Parameters
The use of continuous flow technology allows for rapid optimization of reaction conditions and can lead to significantly higher space-time yields compared to batch processes. Furthermore, the integration of real-time analytical techniques can enable continuous monitoring and control of the reaction, ensuring consistent product quality.
Structural Elucidation and Conformational Analysis of 2r,6s 2,6 Dimethyl 4 Nitrosomorpholine, Cis
Stereochemical Assignment Techniques
Determining the precise three-dimensional arrangement of atoms in (2R,6S)-2,6-dimethyl-4-nitrosomorpholine, cis, requires a combination of sophisticated analytical techniques. These methods provide insights into both the relative and absolute stereochemistry of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between stereoisomers. In the case of this compound, both ¹H and ¹³C NMR spectroscopy would provide crucial information about the connectivity and spatial orientation of the atoms.
The cis configuration of the two methyl groups is expected to result in a simplified NMR spectrum compared to its trans counterpart due to the molecule's Cₛ symmetry. In the preferred chair conformation, both methyl groups would occupy equatorial positions, leading to distinct chemical shifts for the axial and equatorial protons on the morpholine (B109124) ring. The coupling constants between adjacent protons, particularly the diaxial and axial-equatorial couplings, would further confirm the chair conformation and the relative stereochemistry of the substituents. The N-nitroso group introduces a degree of magnetic anisotropy, which would influence the chemical shifts of the neighboring protons, particularly those on the carbons alpha to the nitrogen atom.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| H-2, H-6 (axial) | 3.8 - 4.2 | m | - |
| H-3, H-5 (axial) | 2.6 - 3.0 | m | - |
| H-3, H-5 (equatorial) | 3.5 - 3.9 | m | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2, C-6 | 68 - 72 |
| C-3, C-5 | 45 - 50 |
X-ray Crystallography for Absolute Configuration Determination
While NMR provides information on the relative stereochemistry, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. This technique would not only confirm the cis relationship of the methyl groups but also establish the (2R,6S) absolute stereochemistry.
An X-ray crystal structure would provide precise bond lengths, bond angles, and torsion angles, offering a static picture of the molecule in the solid state. It would be expected to show the morpholine ring in a chair conformation with the two methyl groups in equatorial positions to minimize steric strain. The planarity of the N-nitroso group and its orientation relative to the morpholine ring would also be clearly defined.
Table 3: Expected X-ray Crystallographic Parameters for this compound
| Parameter | Expected Value |
|---|---|
| N-N bond length | ~1.34 Å |
| N-O bond length | ~1.24 Å |
| C-N-C bond angle | ~112° |
| Ring Conformation | Chair |
Chiroptical Spectroscopy (e.g., Circular Dichroism)
Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are particularly sensitive to the stereochemical features of chiral molecules. For this compound, CD spectroscopy would be instrumental in probing the chirality arising from the stereogenic centers at C-2 and C-6.
The N-nitroso group itself is a chromophore that gives rise to electronic transitions in the ultraviolet-visible region. When this chromophore is in a chiral environment, as it is in this molecule, these transitions will exhibit differential absorption of left and right circularly polarized light, resulting in a CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the molecule and the conformation of the nitrosamine (B1359907) group. Theoretical calculations could be used in conjunction with the experimental CD spectrum to correlate the observed Cotton effects with the (2R,6S) configuration.
Conformational Dynamics of the Morpholine Ring System
The six-membered morpholine ring is not static but undergoes rapid conformational changes at room temperature. The presence of the N-nitroso group and the methyl substituents influences these dynamic processes.
Chair-Boat Interconversion Mechanisms
Like cyclohexane, the morpholine ring predominantly exists in a chair conformation, which is the most stable arrangement. However, it can interconvert between two chair forms via a higher-energy boat or twist-boat intermediate. For cis-2,6-dimethylmorpholine (B33440) derivatives, the two chair conformations are degenerate, meaning they have the same energy. In this conformation, both methyl groups can occupy equatorial positions, which is sterically favorable. The energy barrier for the chair-to-chair interconversion in morpholine systems is generally in the range of 10-12 kcal/mol.
Inversion at the Nitrogen Atom and N-Nitroso Group Rotation
Two other significant dynamic processes in this compound, are nitrogen inversion and rotation around the N-N bond.
Nitrogen Inversion: The nitrogen atom in the morpholine ring is pyramidal and can undergo inversion, a process where it passes through a planar transition state. However, in N-nitrosamines, the barrier to nitrogen inversion is considerably high due to the delocalization of the nitrogen lone pair into the π-system of the nitroso group. This gives the N-N bond partial double-bond character and forces the nitrogen atom into a more planar geometry, thus increasing the energy required for inversion.
N-Nitroso Group Rotation: The partial double-bond character of the N-N bond also leads to a significant barrier to rotation around this bond. This restricted rotation can lead to the existence of distinct rotational isomers (rotamers). The energy barrier for N-nitroso group rotation in cyclic nitrosamines has been found to be substantial, often in the range of 20-25 kcal/mol. This high barrier means that the interconversion between rotamers can be slow on the NMR timescale at lower temperatures, potentially leading to the observation of separate signals for different conformations.
Table 4: Typical Energy Barriers for Conformational Processes in N-Nitrosomorpholines
| Process | Typical Energy Barrier (kcal/mol) |
|---|---|
| Chair-Chair Interconversion | 10 - 12 |
| Nitrogen Inversion | > 15 (significantly hindered) |
Spectroscopic Probes for Molecular Structure
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific vibrational modes of the chemical bonds within the molecule. These vibrational frequencies are highly characteristic of the types of bonds and the functional groups present.
The N-nitroso group gives rise to characteristic stretching vibrations. The N=O stretching frequency is typically observed in the region of 1430-1490 cm⁻¹, while the N-N stretching vibration is expected to appear between 1000 and 1150 cm⁻¹. pw.edu.pl The morpholine ring itself will exhibit C-O-C asymmetric stretching vibrations, typically in the 1100 cm⁻¹ region, and various C-H stretching and bending modes. The presence of the cis-dimethyl substituents will influence the precise frequencies and may introduce additional characteristic vibrations.
Table 1: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| N=O Stretch | N-Nitroso | 1430 - 1490 |
| N-N Stretch | N-Nitroso | 1000 - 1150 |
| C-O-C Asymmetric Stretch | Ether (Morpholine Ring) | ~1100 |
| C-H Asymmetric Stretch | Methyl/Methylene (B1212753) | 2950 - 3000 |
| C-H Symmetric Stretch | Methyl/Methylene | 2850 - 2950 |
Note: These are predicted frequency ranges based on data for analogous N-nitrosamine compounds and general spectroscopic principles. Actual experimental values may vary.
Mass Spectrometry Fragmentation Pathways for Structural Confirmation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. In addition to providing the molecular weight of a compound, the fragmentation pattern observed in the mass spectrum offers a "fingerprint" that can be used to confirm its structure. When a molecule is ionized in the mass spectrometer, it often breaks apart into smaller, characteristic fragment ions.
For cyclic N-nitrosamines like this compound, several key fragmentation pathways are well-established. cdnsciencepub.comresearchgate.netcdnsciencepub.comnih.govnih.gov The molecular ion (M⁺) peak would be expected at an m/z corresponding to the molecular weight of the compound (C₆H₁₂N₂O₂), which is 144.17 g/mol .
One of the most characteristic fragmentations for N-nitrosamines is the loss of the nitroso radical (•NO), resulting in a prominent peak at M-30. cdnsciencepub.comcdnsciencepub.comnih.gov Another common fragmentation pathway for cyclic nitrosamines involves the loss of a hydroxyl radical (•OH), leading to a peak at M-17. This is thought to occur via a McLafferty-type rearrangement. cdnsciencepub.comcdnsciencepub.comnih.gov Alpha-cleavage, the breaking of a bond adjacent to the nitrogen atom, is also a common fragmentation route for amines and their derivatives. nih.gov For the title compound, this could involve the loss of a methyl radical (•CH₃) or cleavage of the morpholine ring.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Description |
|---|---|---|
| 144 | [C₆H₁₂N₂O₂]⁺ | Molecular Ion (M⁺) |
| 114 | [C₆H₁₂N₂O]⁺ | Loss of •NO (M-30) |
| 127 | [C₆H₁₁N₂O₂]⁺ | Loss of •OH (M-17) |
| 129 | [C₅H₉N₂O₂]⁺ | Loss of •CH₃ (M-15) |
| 86 | [C₄H₈NO]⁺ | Ring cleavage fragments |
Note: The relative intensities of these fragments would depend on the specific ionization method and energy used. These are predicted fragments based on established patterns for similar compounds.
Chemical Reactivity and Reaction Mechanisms of 2r,6s 2,6 Dimethyl 4 Nitrosomorpholine, Cis
Electrophilic and Nucleophilic Reactions of the N-Nitroso Moiety
The N-nitroso group is the primary site of electronic activity in the molecule, participating in a variety of reactions, including denitrosation and oxidative transformations at the adjacent carbon atoms.
Denitrosation Reactions: Mechanisms and Catalysis
Denitrosation, the cleavage of the N-N bond to release nitric oxide (NO) or a related species, is a characteristic reaction of N-nitrosamines. This process can be initiated by various means, including acid catalysis and photolysis.
Photolytic Denitrosation: N-nitrosamines can also undergo denitrosation upon exposure to ultraviolet (UV) light. The photolytic cleavage of the N-NO bond can proceed through either homolytic or heterolytic pathways, depending on the reaction conditions. In aqueous solutions, the photolysis of N-nitrosamines can be pH-dependent, with faster rates observed in more acidic conditions. The kinetics of nitrosamine (B1359907) photolysis can be complex, sometimes following first-order kinetics at low concentrations and zero-order kinetics at higher concentrations.
Enzymatic Denitrosation: In biological systems, denitrosation can be catalyzed by enzymes such as cytochrome P-450. This process is considered a detoxification pathway. The mechanism may involve a reduction process where the cytochrome P-450 enzyme system is involved in the cleavage of the N-N bond.
α-Hydroxylation and Related Oxidative Transformations
The metabolic activation of many N-nitrosamines is initiated by the enzymatic hydroxylation of the carbon atom alpha to the nitroso group (α-hydroxylation). This reaction is primarily mediated by cytochrome P450 (CYP) enzymes and is a critical step in the bioactivation of these compounds.
For N-nitroso-2,6-dimethylmorpholine (NNDM), metabolic studies have revealed a significant difference in the reactivity of the cis and trans isomers. The cis isomer predominantly undergoes β-hydroxylation (at the carbon atoms bearing the methyl groups) to form N-nitroso-(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) as the major metabolite. In contrast, α-hydroxylation is a competing but minor pathway for the cis isomer.
The preference for β-hydroxylation in the cis isomer is supported by studies using deuterated analogs. When the α-positions (carbons 3 and 5) of cis-NNDM are deuterated, the yield of HPOP increases significantly, suggesting that blocking the α-position shunts the metabolism towards the more favorable β-hydroxylation pathway.
The general mechanism of α-hydroxylation by cytochrome P450 is believed to involve a hydrogen atom abstraction from the α-carbon by a highly reactive iron-oxo species in the enzyme's active site, followed by a radical rebound step to form the hydroxylated product. The stereochemistry of this reaction is often retained.
Reactions Involving the Morpholine (B109124) Ring and Methyl Substituents
The morpholine ring in (2R,6S)-2,6-dimethyl-4-nitrosomorpholine, cis, is a relatively stable heterocyclic system. However, under certain conditions, it can participate in ring-opening, rearrangement, and substitution reactions.
Ring Opening and Rearrangement Pathways
Information specifically on the non-metabolic ring-opening and rearrangement reactions of this compound is limited in the available scientific literature. However, studies on related heterocyclic systems can provide insights into potential reaction pathways. For instance, the ring-opening of other nitrogen-containing heterocycles can be achieved under various conditions, leading to acyclic products. Metabolic studies of NNDM do indicate that ring scission occurs as part of the formation of metabolites like HPOP, but the specific chemical mechanisms of this cleavage are not fully elucidated.
Advanced Analytical Methodologies for Detection and Quantification of 2r,6s 2,6 Dimethyl 4 Nitrosomorpholine, Cis
Chromatographic Separation Techniques
Effective separation of (2R,6S)-2,6-dimethyl-4-nitrosomorpholine, cis, from complex sample matrices and its stereoisomers is the foundational step for accurate analysis. Gas chromatography (GC) and liquid chromatography (LC) are the primary techniques employed, with chiral chromatography being essential for enantiomeric purity assessment.
Gas Chromatography (GC) Method Development
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile nitrosamines. For the analysis of cis-2,6-dimethyl-4-nitrosomorpholine, method development focuses on optimizing injection techniques, column selection, and temperature programming to achieve efficient separation.
Liquid injection is a common approach for a broad range of nitrosamines, and its application to cis-2,6-dimethyl-4-nitrosomorpholine is a primary consideration. sigmaaldrich.com The selection of a suitable capillary column is critical. Columns with a wax stationary phase have been utilized in nitrosamine (B1359907) analysis, with film thickness being a key parameter to adjust for optimal separation. sigmaaldrich.com
Table 1: Illustrative GC Method Parameters for Nitrosamine Analysis
| Parameter | Condition |
| Injector | Split/Splitless |
| Injection Volume | 1 µL |
| Liner | Deactivated, glass wool |
| Column | Wax-type, 30 m x 0.25 mm ID, 0.5 µm film thickness |
| Carrier Gas | Helium, constant flow |
| Oven Program | Initial temp. 50°C, ramp to 250°C |
| Detector | Mass Spectrometer (MS) |
This table presents a general set of starting conditions for the GC analysis of nitrosamines, which would require specific optimization for this compound.
Liquid Chromatography (LC) Method Development
Liquid chromatography offers a versatile alternative to GC, particularly for less volatile or thermally labile compounds. The development of LC methods for cis-2,6-dimethyl-4-nitrosomorpholine involves careful selection of the stationary phase, mobile phase composition, and gradient elution profile.
Reverse-phase chromatography is a common mode of separation for nitrosamines. Studies on the metabolism of cis- and trans-isomers of N-nitroso-2,6-dimethylmorpholine have utilized high-pressure liquid chromatography (HPLC) for the analysis of urinary metabolites, demonstrating the feasibility of separating these isomers and related compounds. While specific conditions for the parent cis-isomer are not extensively detailed in the available literature, general methods for nitrosamine analysis provide a strong starting point.
Table 2: Representative LC Method Parameters for Nitrosamine Separation
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Optimized for separation from matrix components |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detector | Mass Spectrometer (MS) |
This table outlines typical starting parameters for an LC method for nitrosamine analysis, which would be further refined for the specific analysis of this compound.
Chiral Chromatography for Enantiomeric Purity Analysis
Given the chiral nature of this compound, methods to assess its enantiomeric purity are crucial. Chiral chromatography is the definitive technique for separating enantiomers. This can be achieved through the use of chiral stationary phases (CSPs) in either GC or LC.
Commonly used CSPs for the separation of chiral compounds include those based on cyclodextrins and their derivatives. These phases create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. While specific applications of chiral chromatography to this compound are not widely reported, the principles of chiral method development would apply. This involves screening various chiral columns and mobile phases to achieve baseline resolution of the enantiomers.
Mass Spectrometry Detection and Quantification
Mass spectrometry (MS) is the preferred detection method for nitrosamines due to its high sensitivity and selectivity, which are essential for trace-level analysis.
GC-MS and LC-MS/MS Methodologies
When coupled with chromatographic separation, mass spectrometry provides a robust platform for the detection and quantification of cis-2,6-dimethyl-4-nitrosomorpholine.
In GC-MS , electron ionization (EI) is a common ionization technique. The resulting mass spectra can exhibit fragmentation patterns that are characteristic of the nitrosamine class. For sensitive quantification, tandem mass spectrometry (GC-MS/MS) is often employed. This involves selecting a precursor ion and monitoring specific product ions, a technique known as multiple reaction monitoring (MRM). sigmaaldrich.com The selection of appropriate MRM transitions is critical for achieving low limits of detection and minimizing matrix interference. sigmaaldrich.com
LC-MS/MS has become a cornerstone for nitrosamine analysis in various matrices. nih.gov Electrospray ionization (ESI) is a frequently used ionization source. Similar to GC-MS/MS, MRM is the operational mode of choice for quantification. The development of an LC-MS/MS method requires the optimization of precursor and product ion transitions, as well as collision energies, to maximize sensitivity and specificity for the target analyte. For nitrosamines, a common fragmentation pathway involves the loss of the nitroso group (-NO).
Table 3: Hypothetical LC-MS/MS MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]⁺ | Fragment 1 | Optimized Value |
| [M+H]⁺ | Fragment 2 | Optimized Value |
This table illustrates the type of data that would be generated during the development of a specific LC-MS/MS method for the target compound. The precursor ion would be the protonated molecule, and product ions would be determined through fragmentation experiments.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) offers a significant advantage in the analysis of trace contaminants by providing highly accurate mass measurements. This capability allows for the determination of the elemental composition of an ion, which greatly increases the confidence in compound identification and can help to eliminate false positives. sepscience.comfda.gov
For this compound, HRMS can be used to confirm the identity of the detected peak by comparing the measured accurate mass to the theoretical exact mass. This is particularly valuable when analyzing complex matrices where isobaric interferences may be present. Both GC and LC can be coupled with HRMS detectors, such as time-of-flight (TOF) or Orbitrap mass analyzers. sepscience.com The high resolving power of these instruments allows for the separation of the analyte signal from background interferences, leading to improved sensitivity and selectivity. sepscience.com
Isotope Dilution Mass Spectrometry for Trace Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise technique for the quantification of trace-level analytes, making it well-suited for the analysis of this compound. This method involves the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest. The internal standard is added to the sample at the beginning of the analytical process, compensating for any analyte loss during sample preparation and ionization variability in the mass spectrometer.
For the analysis of this compound, a deuterated or ¹³C-labeled analogue would be the ideal internal standard. The quantification is based on the ratio of the mass spectrometric response of the native analyte to that of the isotopically labeled standard. This approach minimizes the impact of matrix effects and variations in instrument performance, leading to highly reliable results. Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are typically employed for the separation and detection of the analyte and its labeled internal standard. propharmagroup.comdntb.gov.ua
Sample Preparation and Matrix Effects in Complex Samples
The accurate analysis of this compound, in complex matrices such as pharmaceuticals, food, or biological fluids is heavily reliant on effective sample preparation to isolate the target analyte and minimize interferences. propharmagroup.com
Extraction and Clean-up Procedures
The choice of extraction and clean-up procedure depends on the nature of the sample matrix. Common techniques include:
Liquid-Liquid Extraction (LLE): This technique is often used for liquid samples, where the nitrosamine is partitioned from the aqueous sample into an immiscible organic solvent.
Solid-Phase Extraction (SPE): SPE is a versatile and widely used technique for both liquid and solid samples. A variety of sorbents can be used to selectively retain the nitrosamine while matrix components are washed away. The choice of sorbent is critical and would need to be optimized for the specific properties of this compound.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, originally developed for pesticide residue analysis in food, has been adapted for the extraction of various contaminants, including nitrosamines. It involves an initial extraction with an organic solvent followed by a dispersive SPE clean-up step.
Derivatization Strategies for Enhanced Detectability
Derivatization can be employed to improve the chromatographic properties and enhance the detectability of nitrosamines, particularly for GC-based methods. For this compound, derivatization could involve the removal of the nitroso group followed by reaction of the resulting amine with a fluorinated reagent to create a derivative with excellent electron-capturing properties for detection by an Electron Capture Detector (ECD) or enhanced response in mass spectrometry. mdpi.com However, with the high sensitivity of modern MS detectors, direct analysis without derivatization is often preferred to avoid additional sample preparation steps and potential sources of error. dntb.gov.ua
Method Validation and Quality Control Parameters
Any analytical method for the quantification of this compound, must be rigorously validated to ensure its reliability and fitness for purpose. Method validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). eurofins.compropharmagroup.com
Limit of Detection (LOD) and Limit of Quantification (LOQ) Studies
The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. For carcinogenic impurities like nitrosamines, achieving very low LODs and LOQs, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, is critical. eurofins.com
Illustrative LOD and LOQ Data for Nitrosamine Analysis
| Parameter | Analytical Technique | Typical Value (ppb) |
|---|---|---|
| LOD | LC-MS/MS | 0.01 - 0.1 |
| LOQ | LC-MS/MS | 0.03 - 0.3 |
| LOD | GC-TEA | 0.1 - 0.5 |
| LOQ | GC-TEA | 0.3 - 1.5 |
Accuracy, Precision, and Robustness Assessments
Accuracy: This is determined by spiking the sample matrix with known concentrations of the analyte and measuring the recovery. For trace analysis, recoveries are typically expected to be within 80-120%. nih.gov
Precision: This is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) is calculated, and for trace analysis, an RSD of ≤15% is generally considered acceptable.
Robustness: This is evaluated by making small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition) and observing the effect on the results. The method should remain unaffected by these minor changes, demonstrating its reliability under normal laboratory conditions.
Illustrative Accuracy and Precision Data for Nitrosamine Analysis
| Spiked Concentration (ppb) | Mean Recovery (%) | Precision (RSD, %) |
|---|---|---|
| 0.1 | 95.2 | 12.5 |
| 1.0 | 98.7 | 8.2 |
| 10.0 | 101.3 | 5.1 |
Environmental Fate and Degradation Pathways of 2r,6s 2,6 Dimethyl 4 Nitrosomorpholine, Cis
Photochemical Degradation Mechanisms
Photochemical degradation is a primary pathway for the removal of nitrosamines from sunlit aquatic environments and the atmosphere. This process can occur through direct absorption of ultraviolet (UV) radiation or via indirect mechanisms involving sensitizers and radical species.
Direct photolysis involves the absorption of UV light by the nitrosamine (B1359907) molecule, leading to its decomposition. N-nitrosamines, including (2R,6S)-2,6-dimethyl-4-nitrosomorpholine, cis, exhibit a strong UV absorption band in the range of 225–250 nm and a weaker absorption band around 330-340 nm. mdpi.compacewater.com The absorption of UV radiation, particularly in the shorter wavelength range, can lead to the cleavage of the N-N bond, which is the most photolabile bond in the molecule. mdpi.comresearchgate.net
In aqueous solutions, the direct photolysis of nitrosamines like NDMA has been shown to proceed through several pathways. nih.gov One major pathway involves the homolytic cleavage of the N-N bond, which produces an aminium radical and a nitric oxide radical. nih.gov For this compound, this would result in the formation of the (2R,6S)-2,6-dimethylmorpholin-4-yl radical and nitric oxide. These reactive intermediates can then undergo further reactions with water and dissolved oxygen to form various degradation products.
The quantum yield of nitrosamine photolysis, a measure of the efficiency of the photochemical process, is influenced by factors such as pH and the presence of dissolved oxygen. nih.gov For NDMA, the quantum yield has been reported to be relatively high, suggesting that direct photolysis can be a significant degradation pathway in clear, sunlit surface waters. acs.orgnih.gov The half-life of NDMA under midday summer sun conditions has been estimated to be as short as 16 minutes. acs.orgnih.gov While specific data for this compound is not available, a similar susceptibility to rapid photodegradation in the environment can be anticipated.
In the atmospheric phase, nitrosamines are also expected to undergo rapid photolysis. gassnova.no The availability of solar UV radiation in the troposphere can lead to the cleavage of the N-N bond, making photolysis a dominant removal process for gaseous nitrosamines. gassnova.no
Table 1: General Products of Direct Photolysis of N-Nitrosamines in Aqueous Solution
| Precursor Compound | Major Photolysis Products |
| N-Nitrosodimethylamine (NDMA) | Dimethylamine, Methylamine, Nitrite (B80452), Nitrate, Formate nih.govacs.org |
| This compound (Inferred) | (2R,6S)-2,6-dimethylmorpholine, Nitrite, Nitrate, and smaller organic fragments |
Note: The degradation products for this compound are inferred based on the known degradation pathways of other nitrosamines.
Indirect photochemical degradation can also contribute to the transformation of this compound in the environment. This process involves the absorption of light by other substances in the water, known as sensitizers (e.g., dissolved organic matter), which then transfer energy to the nitrosamine or generate reactive oxygen species (ROS) that can react with it.
The most important ROS in aquatic environments is the hydroxyl radical (•OH). mtu.edu Advanced oxidation processes (AOPs) that generate hydroxyl radicals are effective in degrading nitrosamines. pacewater.com The reaction of hydroxyl radicals with nitrosamines typically proceeds via hydrogen atom abstraction from the alkyl groups. nih.gov In the case of this compound, the hydroxyl radical would likely abstract a hydrogen atom from one of the methyl groups or from the morpholine (B109124) ring, initiating a cascade of oxidative degradation reactions. oup.com
The rate constants for the reaction of hydroxyl radicals with various nitrosamines are generally high, indicating that this can be a rapid degradation pathway in environments where hydroxyl radicals are present, such as in sunlit surface waters containing dissolved organic matter or in engineered water treatment systems. nih.govnih.gov
Biotransformation in Environmental Systems
Biotransformation, or microbial degradation, is another important process that can contribute to the removal of nitrosamines from the environment. Various microorganisms have been shown to be capable of degrading these compounds, although the rates and pathways can vary significantly depending on the specific nitrosamine and the environmental conditions.
The microbial degradation of nitrosamines can occur under both aerobic and anaerobic conditions. iwaponline.com A common initial step in the bacterial metabolism of nitrosamines is the enzymatic cleavage of the N-N bond, a process known as denitrosation. nih.govnih.gov This reaction releases the parent amine and nitrite. For this compound, this would yield (2R,6S)-2,6-dimethylmorpholine and nitrite. The resulting amine can then be further metabolized by the microorganisms as a source of carbon and nitrogen.
Another proposed pathway for the microbial metabolism of some nitrosamines involves an initial hydroxylation of the carbon atom adjacent (alpha) to the nitroso group, similar to the metabolic activation pathway in mammals. wikipedia.org This hydroxylation can lead to the formation of unstable intermediates that spontaneously decompose.
Several bacterial strains capable of degrading nitrosamines have been isolated from various environments, including soil, wastewater, and drinking water biofilters. iwaponline.com For example, bacteria from the genera Bacillus, Rhodococcus, and Pseudomonas have been shown to biodegrade various nitrosamines. iwaponline.com Some microorganisms can utilize nitrosamines as a sole source of carbon and/or nitrogen, while others degrade them through co-metabolism, where the degradation occurs in the presence of another primary substrate. iwaponline.com
Table 2: Examples of Microorganisms Involved in Nitrosamine Biodegradation
| Microorganism | Nitrosamine Degraded | Degradation Condition |
| Bacillus sp. LT1C | NMEA, NDPA, Npyr, NDBA, NPip | Aerobic iwaponline.com |
| Rhodococcus ruber ENV425 | NDMA | Aerobic iwaponline.com |
| Ralstonia pickettii PKO129 | NDMA | Aerobic iwaponline.com |
| Pseudomonas mendocina KR1 | NDMA | Aerobic iwaponline.com |
NMEA: N-nitrosomethylethylamine, NDPA: N-nitrosodi-n-propylamine, Npyr: N-nitrosopyrrolidine, NDBA: N-nitrosodi-n-butylamine, NPip: N-nitrosopiperidine.
Enzymatic Biotransformation Mechanisms of 2r,6s 2,6 Dimethyl 4 Nitrosomorpholine, Cis
Cytochrome P450-Mediated Metabolism
The initial and most significant phase of (2R,6S)-2,6-dimethyl-4-nitrosomorpholine, cis biotransformation is catalyzed by cytochrome P450 (CYP) enzymes, a diverse group of hemoproteins involved in the metabolism of a wide array of xenobiotics. nih.gov This metabolic activation is crucial in determining the biological activity of the parent compound.
α-Hydroxylation Pathways and Product Formation (e.g., N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine)
A principal metabolic pathway for this compound is α-hydroxylation. This process involves the enzymatic insertion of a hydroxyl group onto the carbon atom adjacent (in the α-position) to the N-nitroso group. researchgate.net This hydroxylation event results in the formation of an unstable α-hydroxynitrosamine intermediate. This intermediate can then undergo spontaneous ring opening to form more stable, linear metabolites.
The major product formed from the cis isomer of N-nitroso-2,6-dimethylmorpholine through this pathway is N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP). nih.gov Studies utilizing liver microsomes from hamsters, rabbits, and rats have consistently identified HPOP as the primary metabolite of the cis isomer. nih.govnih.gov The formation of HPOP is a result of β-oxidation following the initial enzymatic attack. nih.gov It is suggested that α-hydroxylation can also lead to fragmentation of the parent molecule. nih.gov
Specific P450 Isozyme Involvement and Substrate Selectivity (e.g., isozymes 2 and 3a, P450LM2)
Research has demonstrated the involvement of specific cytochrome P450 isozymes in the metabolism of this compound. Studies using rabbit liver microsomes have identified cytochrome P-450 isozymes 2 and 3a as key players in the conversion of the cis-isomer to HPOP. nih.gov In these studies, cytochrome P-450LM2, which is inducible by phenobarbital, showed the highest activity for this metabolic conversion. nih.gov
The kinetic parameters for HPOP formation by cytochrome P-450LM2 were determined to be a Vmax of 1.78 nmol/min/nmol of cytochrome P-450LM2 and an apparent Km of 360 µM. nih.gov Cytochrome P-450LM3a also demonstrated significant, albeit lower, activity in metabolizing the cis-isomer to HPOP. nih.gov Further evidence for the involvement of these specific isozymes comes from antibody inhibition studies. Antibodies against isozyme 2 were able to inhibit approximately 95% of the metabolism of N-nitroso-2,6-dimethylmorpholine in microsomes from phenobarbital-treated rabbits. nih.gov In microsomes from untreated rabbits, antibodies to isozyme 2 and isozyme 3a resulted in 50% and 64% inhibition, respectively. nih.gov
Metabolic Activity of Rabbit Liver Cytochrome P450 Isozymes towards cis-N-nitroso-2,6-dimethylmorpholine
| P450 Isozyme | Metabolic Activity (nmol HPOP formed/min/nmol P450) | Reference |
|---|---|---|
| Cytochrome P-450LM2 | 1.78 | nih.gov |
| Cytochrome P-450LM3a | 0.25 | nih.gov |
| Cytochrome P-450 forms 3b and 3c | ~0.04 | nih.gov |
Other Enzymatic Systems Involved in Biotransformation
While cytochrome P450-mediated metabolism is a major pathway, other enzymatic systems may also contribute to the biotransformation of this compound.
Denitrosation Enzyme Systems
Denitrosation, the enzymatic removal of the nitroso group, is a known detoxification pathway for some nitrosamines. nih.gov This process can be catalyzed by cytochrome P450 enzymes and is considered a detoxification mechanism. nih.gov However, specific studies detailing the role and significance of denitrosation enzyme systems in the metabolism of this compound are not extensively documented in the reviewed literature.
Conjugation Reactions and Metabolite Characterization
Conjugation reactions, such as glucuronidation or sulfation, are common phase II metabolic pathways that increase the water solubility of xenobiotics and their metabolites, facilitating their excretion. For some nitrosamines, conjugation with glutathione (B108866) (GSH) is a recognized detoxification route. mdpi.com The resulting glutathione S-conjugates are typically more polar and readily eliminated from the body. mdpi.com Detailed characterization of specific conjugation products for this compound and its metabolites is not extensively available in the current scientific literature.
Mechanistic Aspects of Biotransformation Intermediates
Formation and Fate of Reactive Intermediates
The principal metabolic pathway for the activation of many N-nitrosamines, including cis-NNDM, is enzymatic α-hydroxylation. acs.orgchemrxiv.org This reaction is considered a rate-limiting step in the metabolic activation of these compounds. chemrxiv.orgchemrxiv.org This process, catalyzed by cytochrome P450 enzymes, involves the introduction of a hydroxyl group onto a carbon atom adjacent to the N-nitroso group.
The α-hydroxylation of cis-NNDM results in the formation of an unstable α-hydroxy nitrosamine (B1359907) intermediate. This intermediate then undergoes spontaneous decomposition, leading to the formation of a highly reactive electrophilic species, a diazonium ion. acs.org This diazonium ion is a potent alkylating agent that can react with nucleophilic sites in cellular macromolecules, most notably DNA. acs.orgnih.gov The alkylation of DNA is a key event in the initiation of carcinogenesis by N-nitrosamines. mdpi.com
In addition to α-hydroxylation, an alternative metabolic pathway for cis-NNDM is β-hydroxylation. This pathway leads to the formation of N-nitroso-(2-hydroxypropyl)(2-oxopropyl)amine (HPOP), which has been identified as a major metabolite of cis-NNDM. nih.govnih.gov HPOP itself is considered a proximate carcinogenic metabolite, meaning it can be further metabolized to exert its carcinogenic effects. nih.gov Studies have shown that the cis isomer of NNDM yields a significantly greater amount of HPOP compared to the trans isomer, suggesting that β-hydroxylation is a major pathway for the cis configuration. nih.gov
The formation of these reactive intermediates and metabolites is influenced by the specific cytochrome P450 isozymes involved in the metabolism. For instance, in rabbit liver microsomes, cytochrome P-450LM2 (induced by phenobarbital) and cytochrome P-450LM3a have been shown to play important roles in the metabolism of cis-NNDM to HPOP. nih.govelsevierpure.com The relative contributions of α-hydroxylation and β-hydroxylation pathways can vary depending on the animal species and the specific experimental conditions. nih.gov
Stereochemical Aspects of Enzymatic Transformations
The stereochemistry of N-nitroso-2,6-dimethylmorpholine plays a crucial role in its enzymatic biotransformation. The "cis" configuration of (2R,6S)-2,6-dimethyl-4-nitrosomorpholine dictates the preferred metabolic pathway and the resulting product distribution.
Deuterium labeling studies have provided further insights into the stereochemical influence on the metabolic pathways. When the α-positions (carbons 3 and 5) of cis-NNDM were deuterated, the yield of HPOP increased to 93.9%. nih.gov This suggests that blocking the α-hydroxylation pathway through deuteration enhances the alternative β-hydroxylation pathway. Conversely, deuteration at the β-positions (carbons 2 and 6) of cis-NNDM led to a significant decrease in HPOP formation (19.5%). nih.gov These findings support the concept that α-hydroxylation and β-hydroxylation are competing metabolic pathways, and the stereochemistry of the substrate influences the enzymatic preference for one pathway over the other.
The carcinogenic potency of the different deuterated derivatives of NNDM in the Syrian golden hamster has been shown to correlate with their ability to form HPOP, highlighting the importance of the β-hydroxylation pathway in the carcinogenicity of the cis isomer in this animal model. nih.gov
Interactive Data Table: Metabolic Profile of cis- and trans-NNDM Isomers and their Deuterated Analogs in Hamster Liver Microsomes
| Compound | Rate of Metabolism (Vmax, nmol/min/mg protein) | Yield of HPOP (% of total metabolites) |
| cis-NNDM | ~2.13 | 72.3 |
| trans-NNDM | ~2.13 | 30.2 |
| cis-α-(d4)-NNDM | ~2.13 | 93.9 |
| trans-α-(d4)-NNDM | ~2.13 | 60.1 |
| cis-β-(d2)-NNDM | ~2.13 | 19.5 |
| trans-β-(d2)-NNDM | ~2.13 | 8.5 |
Data sourced from studies on hamster liver microsomes. nih.gov
Computational Chemistry and Quantum Chemical Studies on 2r,6s 2,6 Dimethyl 4 Nitrosomorpholine, Cis
Electronic Structure and Bonding Analysis
The arrangement of electrons and the nature of chemical bonds in cis-(2R,6S)-2,6-dimethyl-4-nitrosomorpholine are fundamental to its properties. Computational methods provide a detailed picture of these features.
Molecular orbital (MO) theory is a powerful tool for understanding the electronic behavior of molecules. For N-nitrosamines, the C2N2O core is typically planar. antteknik.com The N-N bond exhibits significant double bond character due to resonance, leading to a hindered rotation with a barrier of approximately 23 kcal/mol in acyclic nitrosamines. nih.gov This resonance involves a zwitterionic form where there is a positive charge on the amine nitrogen and a negative charge on the oxygen atom. acanthusresearch.com
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting reactivity. In N-nitrosamines, the HOMO is often associated with the lone pair electrons of the nitrogen atoms and the pi system of the nitroso group. The LUMO is typically the π* antibonding orbital of the N=O group. The energy gap between the HOMO and LUMO influences the molecule's electronic transitions and susceptibility to chemical reactions. Natural Bond Orbital (NBO) analysis can further elucidate hyperconjugation effects within the molecule. researchgate.net
| Molecular Orbital | General Localization in N-Nitrosamines | Significance |
| HOMO | Lone pairs of nitrogen atoms, π system of the N=O group | Region susceptible to electrophilic attack |
| LUMO | π* antibonding orbital of the N=O group | Region susceptible to nucleophilic attack |
Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic data, which aids in the structural elucidation of complex molecules like N-nitrosamines. nih.gov
NMR Spectroscopy: DFT calculations can accurately predict 1H and 13C NMR chemical shifts. nih.gov For asymmetrical N-nitrosamines, the hindered rotation around the N-N bond can lead to the existence of distinct Z/E (cis/trans) isomers, which are observable as separate sets of signals in NMR spectra. acanthusresearch.comnih.gov Computational predictions are vital for correctly assigning these signals to their respective isomers. nih.gov
Vibrational Spectroscopy: DFT calculations can generate theoretical infrared (IR) spectra that correspond well with experimental measurements. dtic.milresearchgate.net These calculated spectra help in assigning vibrational modes, such as the characteristic N=O stretching frequency, providing a molecular-level interpretation of the spectral features. dtic.mil
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic absorption spectra. N-nitrosamines typically exhibit an n → π* transition, which is relevant to their photochemical behavior. nih.gov
| Spectroscopic Technique | Predicted Parameters | Common Computational Method |
| NMR | Chemical shifts (1H, 13C), Z/E isomer ratios | DFT nih.gov |
| Vibrational (IR) | Vibrational frequencies and intensities | DFT dtic.milresearchgate.net |
| UV-Vis | Electronic transition energies (λmax) | TD-DFT nih.gov |
Conformational Energy Landscape Exploration
The conformational landscape of a molecule describes the relative energies of its different spatial arrangements. For a cyclic system like cis-(2R,6S)-2,6-dimethyl-4-nitrosomorpholine, this is particularly important for understanding its dynamic behavior.
The morpholine (B109124) ring typically adopts a chair conformation as its lowest energy state. wikipedia.org For the cis-2,6-dimethyl substituted morpholine, the global minimum conformation is expected to be a chair form where both methyl groups occupy equatorial positions to minimize steric hindrance. The exploration of the potential energy surface can identify this global minimum, as well as higher energy local minima (like boat and twist-boat conformations) and the transition states that connect them. wikipedia.orgaps.org The relative energies of these conformations dictate their population at a given temperature.
Ring inversion, or a "ring flip," is a process where one chair conformation converts to another. wikipedia.org During this process, axial substituents become equatorial and vice versa. wikipedia.org This inversion proceeds through higher-energy transition states, such as the half-chair, and intermediates like the twist-boat and boat conformations. wikipedia.org For cyclohexane, the energy barrier to ring inversion is around 10.8 kcal/mol. wikipedia.org The presence of substituents on the morpholine ring, such as the methyl and nitroso groups, will influence the energy barriers and the relative stability of different conformers. nih.gov For instance, bulky substituents can lower the energy barrier for ring inversion. nih.gov Computational studies can quantify these energy differences, providing insight into the flexibility of the ring system.
| Conformation/Process | Typical Relative Energy (Cyclohexane) | Key Features |
| Chair | 0 kcal/mol (Reference) | Most stable conformation, minimizes strain wikipedia.org |
| Twist-Boat | ~5.5 kcal/mol | Intermediate in ring inversion wikipedia.org |
| Boat | ~6.9 kcal/mol | Local energy maximum wikipedia.org |
| Half-Chair | ~10.8 kcal/mol | Transition state for ring inversion wikipedia.org |
Reaction Mechanism Modeling
Computational modeling is a valuable tool for investigating the reaction mechanisms of N-nitrosamines, particularly those related to their formation and metabolic activation. researchgate.netnih.gov
The metabolic activation of many N-nitrosamines to carcinogenic species is initiated by the hydroxylation of the carbon atom alpha to the nitroso group, a reaction often catalyzed by cytochrome P450 enzymes. frontiersin.org Quantum chemical calculations, using methods like DFT, can model the steps of this activation pathway. nih.gov This includes calculating the free energy profiles and activation barriers for reactions such as α-hydroxylation, subsequent decomposition to form diazonium ions, and the ultimate reaction of these electrophilic species with DNA. nih.govfrontiersin.orgresearchgate.net These models can help to differentiate between high-potency and low-potency N-nitrosamines by comparing their activation energies and the stability of the resulting carbocations. researchgate.net Such studies provide a detailed, mechanistic understanding of the factors that govern the reactivity and biological activity of these compounds. nih.gov
Transition State Identification for Chemical Transformations
No specific studies identifying or detailing the transition states for chemical transformations of (2R,6S)-2,6-dimethyl-4-nitrosomorpholine, cis were found. Research on other N-nitrosamines suggests that computational methods like Density Functional Theory (DFT) are used to model metabolic activation pathways, but specific transition state geometries, energies, and vibrational frequencies for the target compound are not documented in the available literature.
Reaction Coordinate and Energy Profile Calculations
Detailed reaction coordinates and energy profiles for reactions involving this compound are not available. Such calculations would provide insights into the thermodynamics and kinetics of its potential reactions, but no published research has focused on these aspects for this specific isomer.
Molecular Dynamics Simulations
Conformational Dynamics at Finite Temperatures
There are no available molecular dynamics simulation studies that describe the conformational dynamics of this compound at finite temperatures. Such simulations would reveal the flexibility of the morpholine ring and the orientation of the nitroso and methyl groups, but this has not been a subject of published research.
Interactions with Solvents or Environmental Components
Information regarding the interactions of this compound with solvents or other environmental components from a molecular dynamics perspective is not available. These simulations would be crucial for understanding its behavior in biological systems or the environment, but the necessary data is absent from the scientific literature.
Due to the absence of specific research data for this compound in the areas outlined, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested.
Future Research Directions and Emerging Methodologies for 2r,6s 2,6 Dimethyl 4 Nitrosomorpholine, Cis
Development of Novel Stereoselective Synthetic Pathways
The synthesis of stereochemically pure (2R,6S)-2,6-dimethyl-4-nitrosomorpholine, cis, is fundamental for accurate toxicological and mechanistic studies. While methods exist for the synthesis of the precursor, cis-2,6-dimethylmorpholine (B33440), future research will likely focus on the development of more efficient and highly stereoselective synthetic routes. Current methods often involve the cyclization of diisopropanolamine (B56660) in the presence of sulfuric acid, which can yield a mixture of cis and trans isomers requiring separation. google.com
Future synthetic strategies are expected to explore asymmetric catalysis to achieve high enantiomeric and diastereomeric purity of the morpholine (B109124) precursor. This could involve the use of chiral catalysts, enzymes, or organocatalysts to control the stereochemistry during the formation of the heterocyclic ring. The development of such pathways would not only provide a more reliable source of the pure cis isomer for research purposes but also minimize the need for challenging and costly purification steps.
Table 1: Comparison of Potential Stereoselective Synthetic Approaches
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Asymmetric Metal Catalysis | High stereoselectivity, broad substrate scope. | Catalyst cost, potential for metal contamination in the final product. |
| Biocatalysis (Enzymatic) | High specificity, environmentally friendly reaction conditions. | Enzyme stability, substrate limitations, potential for low yields. |
| Organocatalysis | Metal-free, often milder reaction conditions. | Catalyst loading can be high, scalability may be a concern. |
| Chiral Auxiliary-Mediated Synthesis | Well-established methodology, predictable stereochemical outcomes. | Requires additional synthetic steps for auxiliary attachment and removal. |
Advanced In Situ Spectroscopic Studies of Reaction Mechanisms
Understanding the reaction mechanisms involving this compound, is critical for predicting its formation, stability, and degradation. Future research will increasingly employ advanced in situ spectroscopic techniques to monitor these chemical processes in real time. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about reactants, intermediates, and products as a reaction progresses. microbiozindia.com
The application of hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) will also be crucial. ijpsjournal.comnih.gov These methods allow for the separation and identification of complex mixtures, which is essential for elucidating reaction pathways and identifying transient species. ijpsjournal.com High-Resolution Mass Spectrometry (HRMS) offers precise mass measurements, enabling the confident identification of unknown transformation products. microbiozindia.com By studying the kinetics and mechanisms of formation and degradation under various conditions, researchers can develop strategies to mitigate the unintended presence of this compound.
Table 2: Advanced Spectroscopic Techniques for Mechanistic Studies
| Technique | Information Provided | Application to this compound |
| In Situ NMR Spectroscopy | Real-time structural elucidation of reactants, intermediates, and products. | Monitoring the nitrosation of cis-2,6-dimethylmorpholine; studying degradation kinetics. |
| LC-MS/MS | Separation and sensitive detection of compounds in complex matrices. chromatographyonline.com | Identifying and quantifying the compound and its metabolites in biological or environmental samples. chromatographyonline.com |
| GC-HRMS | Separation of volatile compounds with high-resolution mass analysis. | Analyzing for the presence of the compound in air samples and identifying unknown byproducts. |
| Raman Spectroscopy | Vibrational information for molecular identification and reaction monitoring. | Studying the interaction of the compound with surfaces or biological molecules. |
Integration of Machine Learning in Predictive Chemical Studies
Table 3: Applications of Machine Learning in the Study of Nitrosamines
| Application Area | Machine Learning Approach | Expected Outcome |
| Toxicity Prediction | Deep Learning, Support Vector Machines | Early assessment of carcinogenic potential and other toxicological endpoints. |
| Formation Risk Assessment | Classification and Regression Trees | Identification of critical process parameters leading to compound formation. resolvemass.ca |
| QSAR Modeling | Partial Least Squares, Random Forest | Understanding the relationship between the cis-conformation and biological activity. |
| Analytical Data Processing | Neural Networks | Automated and enhanced interpretation of complex spectroscopic data. resolvemass.ca |
Comprehensive Mechanistic Elucidation of Environmental Transformation Processes
The environmental fate of this compound, is an area requiring significant further investigation. Future research will focus on elucidating the detailed mechanisms of its transformation in various environmental compartments, such as water, soil, and air. While nitrosamines are known to be susceptible to photolysis, the specific degradation pathways and products for this cis-isomer under environmentally relevant UV irradiation are not well understood. nih.govacs.org
Quantum mechanical calculations can be employed to model the degradation pathways, such as reactions with hydroxyl radicals, which are important in both atmospheric and aquatic systems. nih.govmtu.edumdpi.com These computational studies can provide insights into reaction kinetics and help identify the most likely transformation products. mtu.edumdpi.com Experimental studies will then be needed to confirm these predictions and to investigate other potential transformation processes, such as biodegradation by soil microorganisms. A thorough understanding of these processes is essential for assessing the environmental risk posed by this compound and for developing potential remediation strategies. acs.org
Table 4: Key Environmental Transformation Processes for Investigation
| Process | Environmental Compartment | Potential Transformation Products | Investigational Approach |
| Aqueous Photolysis | Water | Smaller amines, aldehydes, nitrite (B80452), nitrate. nih.gov | UV irradiation experiments coupled with LC-MS/MS analysis. |
| Reaction with Hydroxyl Radicals | Air, Water | Hydroxylated derivatives, ring-opening products. nih.gov | Laser flash photolysis studies, computational modeling. |
| Biodegradation | Soil, Water | Mineralization to CO2 and H2O, or formation of persistent metabolites. | Microcosm studies with specific bacterial or fungal strains. |
| Sorption/Desorption | Soil, Sediment | - | Batch equilibrium studies with various soil and sediment types. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2R,6S)-2,6-dimethyl-4-nitrosomorpholine, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically begins with a morpholine precursor substituted with methyl groups at the 2- and 6-positions. The nitroso group is introduced via nitrosation using sodium nitrite under acidic conditions (e.g., HCl) at 0–5°C to minimize side reactions. Stereochemical control is achieved through chiral auxiliaries or enantioselective catalysis, with polar aprotic solvents (e.g., DMF) enhancing reaction efficiency . Key variables include temperature (exothermic nitrosation requires precise control) and pH (acidic conditions stabilize the nitroso intermediate). Post-synthesis purification via chiral chromatography ensures enantiomeric excess >98% .
Q. Which analytical techniques are most reliable for characterizing the stereochemistry and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the presence of methyl groups (δ ~1.3–1.5 ppm) and nitroso functionality (δ ~155 ppm for N in HMBC). NOESY correlations validate the cis configuration between the 2R and 6S methyl groups .
- X-ray Crystallography : Resolves absolute stereochemistry; lattice parameters (e.g., space group P2) correlate with density functional theory (DFT) calculations .
- Chiral HPLC : Using a cellulose-based CSP (Chiralpak IC) with hexane/isopropanol (90:10) eluent provides baseline separation of enantiomers .
Q. What are the solubility and stability profiles of (2R,6S)-2,6-dimethyl-4-nitrosomorpholine under varying storage conditions?
- Methodological Answer : The compound is sparingly soluble in water (<0.1 mg/mL at 25°C) but dissolves readily in chloroform, DCM, and DMSO. Stability studies indicate degradation under UV light (t = 48 hours) due to nitroso photolysis. Long-term storage at –20°C in amber vials under argon minimizes decomposition. Accelerated stability testing (40°C/75% RH for 4 weeks) shows <5% degradation by HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in antimicrobial or cytotoxic activity (e.g., IC variations across studies) may arise from differences in:
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HeLa), culture media, and incubation times.
- Enantiomeric Purity : Impurities >2% in the cis isomer can skew dose-response curves. Validate purity via chiral HPLC before testing .
- Metabolic Interference : Use liver microsome assays (e.g., human S9 fractions) to assess nitroso-to-amine conversion rates, which alter bioactivity .
Q. What strategies enable selective functionalization of the nitroso group without disrupting the morpholine ring’s stereochemistry?
- Methodological Answer :
- Reduction : Catalytic hydrogenation (Pd/C, H) converts the nitroso group to an amine while preserving the morpholine ring. Monitor pressure (1–3 atm) to avoid over-reduction .
- Cycloaddition : The nitroso group participates in [4+2] Diels-Alder reactions with dienes (e.g., 1,3-cyclopentadiene) under mild conditions (25°C, 12 hours), yielding bicyclic adducts. Use low equivalents of diene to prevent side reactions .
Q. How can computational modeling predict the compound’s reactivity in asymmetric catalysis or enzyme inhibition?
- Methodological Answer :
- Docking Studies : Molecular dynamics (MD) simulations (e.g., AutoDock Vina) model interactions with cytochrome P450 enzymes. Focus on binding affinities (ΔG ≤ –8 kcal/mol) at the nitroso active site .
- DFT Calculations : Optimize transition states (B3LYP/6-31G*) for nitrosamine formation pathways. Solvent effects (PCM model) improve accuracy of activation energy predictions (~25 kcal/mol barrier) .
Experimental Design & Data Analysis
Q. What controls are essential when testing this compound’s mutagenic potential given its nitroso group?
- Methodological Answer :
- Positive Controls : Include N-methyl-N-nitrosourea (MNU) to benchmark Ames test results.
- Metabolic Activation : Use S9 liver fractions to simulate nitroso-to-amine conversion. Compare revertant colony counts ± metabolic activation to distinguish direct vs. indirect mutagenicity .
- Dose-Response : Test 5–6 concentrations (0.1–100 µM) with triplicate plating to ensure statistical significance (p < 0.05, ANOVA).
Q. How should researchers design kinetic studies to quantify nitroso group reactivity in aqueous vs. nonpolar environments?
- Methodological Answer :
- Solvent Systems : Compare pseudo-first-order rate constants (k) in PBS (pH 7.4) vs. toluene. Use UV-Vis spectroscopy (λ = 450 nm) to track nitroso decay.
- Temperature Gradients : Perform Arrhenius analysis at 20°C, 30°C, and 40°C to calculate activation energy (E). A higher E in water (~60 kJ/mol) vs. toluene (~40 kJ/mol) indicates solvent-dependent mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
